Inabenfide

Beschreibung

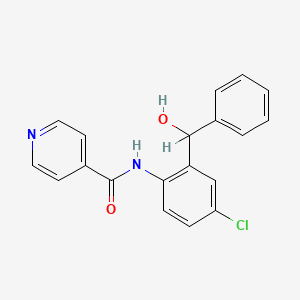

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[4-chloro-2-[hydroxy(phenyl)methyl]phenyl]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O2/c20-15-6-7-17(22-19(24)14-8-10-21-11-9-14)16(12-15)18(23)13-4-2-1-3-5-13/h1-12,18,23H,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDCOZXELJAUTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=NC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058192 | |

| Record name | Inabenfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82211-24-3 | |

| Record name | Inabenfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82211-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Inabenfide [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082211243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inabenfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Pyridinecarboxamide, N-[4-chloro-2-(hydroxyphenylmethyl)phenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Inabenfide's Mechanism of Action in Rice: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inabenfide is a plant growth regulator that has been effectively used in rice cultivation to prevent lodging and improve crop yield. Its primary mechanism of action is the inhibition of gibberellin (GA) biosynthesis, a crucial phytohormone for stem elongation. This technical guide provides an in-depth analysis of the molecular and physiological effects of this compound on rice, supported by quantitative data from field studies, detailed experimental methodologies, and visual representations of the involved pathways.

Core Mechanism of Action: Inhibition of Gibberellin Biosynthesis

This compound's primary mode of action is the targeted inhibition of the gibberellin (GA) biosynthesis pathway in rice. Specifically, it acts on the enzyme ent-kaurene oxidase (KO), a cytochrome P450 monooxygenase. This enzyme catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid, a critical precursor in the formation of bioactive GAs. By blocking this step, this compound effectively reduces the endogenous levels of active gibberellins, such as GA1 and GA4, which are responsible for promoting cell elongation in the stems of rice plants. This inhibition leads to a dwarfing effect, characterized by shorter and sturdier culms, which significantly enhances lodging resistance.

The following diagram illustrates the gibberellin biosynthesis pathway in rice and the specific point of inhibition by this compound.

Quantitative Effects on Rice Agronomic Traits

Field experiments have provided substantial quantitative data on the effects of this compound on various agronomic traits of rice. The application of this compound leads to significant changes in plant architecture and yield components.

| Trait | This compound Treatment | Control | Percent Change | Citation |

| Culm Length | Reduced by 4-14% | - | -4% to -14% | [1] |

| Lodging | Breaking-type lodging prevented | - | - | [1] |

| Number of Panicles per Hill | Increased | - | Increase | [1] |

| Number of Grains per Panicle | Decreased | - | Decrease | [1] |

| Percentage of Ripened Grains | Greater than control | - | Increase | [1] |

| 1000-Grain Weight | Greater than control | - | Increase | [1] |

| Yield | Greater than control | - | Increase | [1] |

| Starch Content (Leaf-sheaths & Culms) | Significantly higher from heading to maturity | - | Increase | [1] |

Secondary Effects and Other Considerations

Promotion of Tillering

A notable side effect of this compound application is the promotion of tillering in rice. This is likely an indirect consequence of gibberellin inhibition, which can alter the hormonal balance in the plant and stimulate the growth of axillary buds, leading to an increased number of tillers and, consequently, panicles.

Interaction with Brassinosteroid Signaling

While the primary mechanism of this compound is well-established as the inhibition of gibberellin biosynthesis, the potential for crosstalk with other phytohormone signaling pathways, such as that of brassinosteroids (BRs), is a relevant area of research in plant biology. Brassinosteroids are also key regulators of plant growth and development, including stem elongation and grain filling. However, current research has not established a direct interaction between this compound and the brassinosteroid signaling pathway in rice. The observed effects of this compound can be predominantly attributed to its potent inhibition of gibberellin production.

Experimental Protocols

Detailed, replicable experimental protocols for evaluating the effects of this compound are crucial for research and development. Below are generalized methodologies derived from published studies.

Field Trial for Efficacy Evaluation

A generalized workflow for a field trial to assess the efficacy of this compound on rice is presented below.

Key Methodological Considerations:

-

Experimental Design: Randomized Complete Block Design (RCBD) with multiple replications is recommended to minimize the effects of field variability.

-

Plant Material: A rice cultivar known for its susceptibility to lodging should be used to clearly observe the effects of this compound.

-

This compound Application: this compound is typically applied as granules to the nursery box before transplanting or as a foliar spray during the tillering stage. The application rate should be precisely controlled. For example, a rate of 0.20-0.24 g a.i. m-2 has been reported in studies.[1]

-

Data Collection:

-

Culm Length: Measured from the soil surface to the base of the panicle at maturity.

-

Lodging: Assessed visually as the percentage of lodged plants per plot or by measuring the breaking strength of the lower internodes.

-

Yield Components: Determined by harvesting a specific area from each plot and manually counting the number of panicles, grains per panicle, and determining the 1000-grain weight and percentage of ripened grains.

-

Gibberellin Quantification

To confirm the mechanism of action, the quantification of endogenous gibberellin levels in this compound-treated and control plants is essential.

Protocol Outline:

-

Tissue Sampling: Collect fresh rice shoot tissue at a specific growth stage.

-

Extraction: Homogenize the tissue in a suitable solvent (e.g., 80% methanol).

-

Purification: Use solid-phase extraction (SPE) cartridges (e.g., C18) to clean up the extract and remove interfering compounds.

-

Derivatization: Methylate the GA extracts to improve their volatility for gas chromatography.

-

Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS) to separate and quantify the different gibberellins. Deuterated internal standards are used for accurate quantification.

Conclusion

This compound is a potent and specific inhibitor of gibberellin biosynthesis in rice, acting on the enzyme ent-kaurene oxidase. This targeted mechanism of action leads to a desirable reduction in culm length, thereby significantly improving lodging resistance. The resulting changes in plant architecture, including increased tillering, contribute to enhanced grain yield. For researchers and professionals in drug development, understanding this precise molecular target and its physiological consequences is crucial for the development of new and improved plant growth regulators. The experimental methodologies outlined in this guide provide a framework for the continued investigation and optimization of such compounds for sustainable agriculture.

References

Inabenfide's Mechanism of Action: A Technical Guide to the Inhibition of Gibberellin Biosynthesis

Executive Summary

Inabenfide is a potent plant growth retardant that exerts its effect by specifically inhibiting the biosynthesis of gibberellins (GAs), a class of hormones crucial for plant growth and development, particularly stem elongation.[1] As a member of the N-containing heterocycle class of growth retardants, its primary mode of action is the targeted inhibition of the enzyme ent-kaurene oxidase (KO).[1] This enzyme, a cytochrome P450-dependent monooxygenase, is responsible for the critical three-step oxidation of ent-kaurene to ent-kaurenoic acid in the early stages of the GA biosynthesis pathway.[1][2][3][4] By blocking this conversion, this compound effectively reduces the pool of active gibberellins, leading to a dwarfing phenotype in treated plants. This technical guide provides an in-depth overview of this inhibitory pathway, including quantitative data on its stereospecific activity, detailed experimental protocols for its characterization, and visualizations of the core biological and experimental processes.

Core Mechanism: Inhibition of ent-Kaurene Oxidase

The biosynthesis of gibberellins begins in the plastids, where geranylgeranyl diphosphate (GGPP) is converted to the tetracyclic diterpene hydrocarbon, ent-kaurene.[4] The subsequent steps occur on the endoplasmic reticulum, where ent-kaurene oxidase (KO) catalyzes the sequential oxidation of the C19 methyl group of ent-kaurene to form ent-kaurenoic acid, via the intermediates ent-kaurenol and ent-kaurenal.[2][5]

This compound specifically targets and inhibits this multi-step enzymatic process.[6] It does not affect the earlier cyclization steps that produce ent-kaurene or the later steps that convert ent-kaurenoic acid into various bioactive gibberellins.[6] The inhibition of this crucial monooxygenase effectively halts the GA biosynthesis pathway at an early stage.

Gibberellin Biosynthesis Inhibition Pathway

The following diagram illustrates the early stages of the gibberellin biosynthesis pathway and highlights the specific point of inhibition by this compound.

Caption: Gibberellin biosynthesis pathway showing inhibition by this compound.

Quantitative Inhibition Data

Research has demonstrated that the inhibitory activity of this compound is stereospecific. The (S)-enantiomer is the most potent inhibitor of ent-kaurene oxidation. The racemic mixture, which is the commercially available form of this compound, exhibits approximately half the activity of the pure (S)-form, while the (R)-enantiomer shows minimal inhibitory effect.[6]

The following table presents illustrative quantitative data reflecting these relative potencies.

| Compound | Stereochemistry | Target Enzyme | Illustrative IC₅₀ (µM) | Relative Potency | Reference |

| This compound Isomer | (S)-form | ent-Kaurene Oxidase | ~0.15 | Highest | [6] |

| This compound (Racemic) | (R/S)-mixture | ent-Kaurene Oxidase | ~0.30 | Medium | [6] |

| This compound Isomer | (R)-form | ent-Kaurene Oxidase | >10 | Low | [6] |

| Control Compound | Paclobutrazol | ent-Kaurene Oxidase | ~0.02 | High | [7] |

Note: The IC₅₀ values for this compound isomers are illustrative, based on the qualitative relationships described in the cited literature, which states the racemic form is half as effective as the (S)-form.[6] The value for Paclobutrazol, another known KO inhibitor, is provided for context.

Experimental Protocols

Characterizing the inhibitory action of this compound involves a combination of in vitro enzymatic assays and in vivo whole-plant bioassays.

Protocol 1: Cell-Free ent-Kaurene Oxidase Inhibition Assay

This protocol details a method to measure the direct inhibitory effect of this compound on the enzymatic conversion of ent-kaurene.

Objective: To quantify the inhibition of ent-kaurene oxidase activity by this compound in a cell-free system derived from plant tissue.

Materials:

-

Immature seeds of Cucurbita maxima (pumpkin) or endosperm of Marah macrocarpus.

-

Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 10 mM KCl, 1 mM MgCl₂, 10 mM DTT, 20% (v/v) glycerol.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT.

-

Cofactor Solution: 10 mM NADPH.

-

Substrate: ent-[³H]kaurene (radiolabeled) or unlabeled ent-kaurene.

-

Inhibitor: this compound (racemic, S-form, R-form) dissolved in DMSO.

-

Solvents: Hexane, Ethyl Acetate, Methanol.

-

Instrumentation: Scintillation counter, GC-MS, or LC-MS/MS.

Methodology:

-

Enzyme Preparation (Microsomal Fraction):

-

Homogenize fresh plant tissue in ice-cold Extraction Buffer using a mortar and pestle or blender.

-

Filter the homogenate through several layers of cheesecloth.

-

Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and chloroplasts.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a minimal volume of Assay Buffer. Determine protein concentration using a Bradford or BCA assay.

-

-

Enzyme Assay:

-

Set up reaction tubes (e.g., 2 mL microcentrifuge tubes) on ice.

-

To each tube, add:

-

100 µL of Assay Buffer.

-

50 µL of microsomal enzyme preparation (~100-200 µg protein).

-

10 µL of this compound solution at various concentrations (e.g., 0.01 µM to 100 µM final concentration). For control, add 10 µL of DMSO.

-

10 µL of ent-[³H]kaurene substrate (e.g., ~50,000 dpm).

-

-

Pre-incubate the mixture for 5 minutes at 28°C.

-

Initiate the reaction by adding 20 µL of Cofactor Solution (NADPH).

-

Incubate for 1-2 hours at 28°C with gentle shaking.

-

-

Extraction and Analysis:

-

Stop the reaction by adding 500 µL of ethyl acetate.

-

Vortex thoroughly and centrifuge to separate phases.

-

Collect the upper organic phase. Repeat the extraction twice.

-

Pool the organic extracts and evaporate to dryness under a stream of nitrogen.

-

Resuspend the residue in a suitable solvent (e.g., methanol).

-

Analyze the products. If using a radiolabeled substrate, separate products (ent-kaurenol, ent-kaurenal, ent-kaurenoic acid) by TLC or HPLC and quantify using liquid scintillation counting.

-

If using an unlabeled substrate, derivatize (e.g., methylation) and analyze by GC-MS or LC-MS/MS to quantify the formation of ent-kaurenoic acid.[8]

-

-

Data Interpretation:

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Protocol 2: Dwarf Rice (Oryza sativa L. cv. 'Tan-ginbozu') Bioassay

This bioassay assesses the growth-retarding activity of this compound on whole plants by measuring its ability to counteract GA-induced shoot elongation.

Objective: To determine the biological activity of this compound as a gibberellin biosynthesis inhibitor in a whole-plant system.

Materials:

-

Seeds of dwarf rice, cv. 'Tan-ginbozu'.

-

Uniconazole (optional, for enhancing sensitivity).

-

Gibberellic acid (GA₃).

-

Test solutions: this compound dissolved in a solvent (e.g., 0.1% Tween-20 in water) at various concentrations.

-

Petri dishes, filter paper, growth chamber.

Methodology:

-

Seed Sterilization and Germination:

-

Surface sterilize rice seeds with 1% sodium hypochlorite for 15 minutes, followed by thorough rinsing with sterile distilled water.

-

Place seeds on moist filter paper in petri dishes and allow them to germinate in the dark at 30°C for 2 days.

-

(Optional Sensitivity Enhancement): After initial germination, transfer seedlings to a solution containing a low concentration of uniconazole (e.g., 0.1 mg/L) for 24 hours to deplete endogenous GAs.[9][10]

-

-

Seedling Growth:

-

Transfer the germinated seedlings to a nursery box or vials containing culture solution or water.

-

Grow the seedlings under controlled conditions (e.g., 14h light/10h dark cycle, 28°C).

-

-

Application of Test Solutions:

-

After 5-7 days of growth, select uniform seedlings.

-

Using the micro-drop method, apply a 1 µL droplet of the test solution containing both GA₃ (e.g., 10 ng/plant) and a specific concentration of this compound directly into the gap between the first and second leaf sheath.

-

Control groups should include:

-

Solvent only (Negative Control).

-

GA₃ only (Positive Control).

-

-

-

Data Collection and Analysis:

-

Continue to grow the plants for another 5-7 days under the same conditions.

-

Measure the length of the second leaf sheath from the ligule to the leaf tip.

-

Calculate the inhibition of GA₃-induced elongation caused by this compound at each concentration.

-

Plot the leaf sheath length against the this compound concentration to determine the dose-response relationship.

-

Experimental Workflow Visualization

The following diagram provides a logical overview of the workflow for the cell-free ent-kaurene oxidase inhibition assay described in Protocol 4.1.

Caption: Experimental workflow for a cell-free ent-kaurene oxidase assay.

Conclusion

This compound is a highly specific inhibitor of gibberellin biosynthesis, targeting the cytochrome P450 monooxygenase ent-kaurene oxidase. Its action blocks the three-step oxidation of ent-kaurene to ent-kaurenoic acid, a critical control point in the GA pathway. The inhibitory effect is stereospecific, with the (S)-enantiomer demonstrating the highest potency. The methodologies outlined in this guide provide a robust framework for researchers to quantify this inhibition and assess its biological impact, facilitating further research and development in the field of plant growth regulation.

References

- 1. GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Plants with increased expression of ent-kaurene oxidase are resistant to chemical inhibitors of this gibberellin biosynthesis enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Highlights in gibberellin research: A tale of the dwarf and the slender - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of ent-kaurene oxidase activity from Gibberella fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The CYP88A cytochrome P450, ent-kaurenoic acid oxidase, catalyzes three steps of the gibberellin biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nondwarf rice seedling bioassay for gibberellins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Inabenfide's Influence on Plant Hormone Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inabenfide is a plant growth regulator recognized primarily for its potent inhibition of gibberellin (GA) biosynthesis. This activity leads to significant effects on plant stature, particularly in preventing lodging in rice by reducing culm length. While its primary mode of action is well-established, emerging research suggests a broader impact on the intricate network of plant hormone signaling. This technical guide provides an in-depth analysis of the effects of this compound on key plant hormone signaling pathways, including gibberellins, brassinosteroids, auxins, and abscisic acid. It synthesizes quantitative data from various studies, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through explanatory diagrams to facilitate a comprehensive understanding for research and development professionals.

Core Mechanism of Action: Inhibition of Gibberellin Biosynthesis

This compound's most characterized effect is its role as a gibberellin (GA) biosynthesis inhibitor.[1][2] It specifically targets the oxidative pathway in GA synthesis.[2] Research has pinpointed the site of inhibition to the three oxidation steps that convert ent-kaurene to ent-kaurenoic acid, which are catalyzed by cytochrome P450-dependent monooxygenases.[3] This blockage leads to a reduction in the levels of bioactive GAs, resulting in a dwarfing phenotype in treated plants.[3]

Visualization of this compound's Action on the Gibberellin Biosynthesis Pathway

The following diagram illustrates the point of inhibition by this compound in the early stages of the gibberellin biosynthesis pathway.

Caption: this compound inhibits the conversion of ent-kaurene to ent-kaurenoic acid.

Quantitative Effects on Plant Growth and Yield

The primary application of this compound is in agriculture to manage plant height and prevent lodging, particularly in rice. The following tables summarize the quantitative effects of this compound treatment on various growth and yield parameters in rice.

Table 1: Effect of this compound on Rice Culm Length and Lodging

| Treatment | Application Rate (g a.i. m⁻²) | Culm Length Reduction (%) | Lodging Prevention |

| This compound | 0.20-0.24 | 4-14 | Prevented breaking-type lodging |

Data synthesized from field experiments conducted from 1987 to 1992.[4][5]

Table 2: Effect of this compound on Rice Yield Components

| Parameter | This compound Treatment | Control | Percentage Change |

| Number of Panicles per Hill | Increased | - | - |

| Number of Grains per Panicle | Decreased | - | - |

| Percentage of Ripened Grains | Greater | - | - |

| 1000 Grain Weight | Greater | - | - |

| Grain Yield | Greater | - | - |

Data from multiple field experiments.[4][5] In some studies, while the number of panicles increased by 24.5%, the number of grains per panicle decreased, resulting in no significant difference in the total number of grains or overall grain yield.[2]

Interactions with Other Plant Hormone Signaling Pathways

While the primary target of this compound is GA biosynthesis, the intricate crosstalk between plant hormone signaling pathways suggests that its effects are likely more widespread.

Brassinosteroid Signaling

There is evidence of interplay between gibberellin and brassinosteroid (BR) signaling in regulating plant growth. Brassinosteroid biosynthesis inhibitors are known to cause dwarfism, similar to GA inhibitors.[6] Although direct inhibition of BR biosynthesis by this compound has not been reported, the phenotypic similarities suggest a potential for interaction between these pathways. A key negative regulator in BR signaling is the kinase BIN2, whose activity is inhibited in the presence of BRs.[7] Abscisic acid signaling has been shown to inhibit BR signaling by affecting the dephosphorylation of BIN2. Given the potential for this compound to influence ABA levels, an indirect effect on BR signaling is plausible.

Auxin Signaling

The relationship between gibberellins and auxins in regulating plant development is well-documented. Auxin signaling is crucial for processes like tropisms and root development.[8][9] The core of auxin signaling involves the degradation of Aux/IAA transcriptional repressors, which is mediated by the TIR1/AFB F-box proteins.[9] Some studies have shown that inhibitors of BR biosynthesis can rescue defects in auxin-related tropic responses, suggesting a negative regulatory role for BRs in auxin signaling.[6] While direct evidence for this compound's impact on auxin signaling is scarce, its significant alteration of plant architecture implies potential downstream effects on auxin distribution or sensitivity.

Abscisic Acid (ABA) Signaling

Abscisic acid is a key hormone in mediating stress responses and regulating seed dormancy.[10] The core ABA signaling pathway involves the PYR/PYL/RCAR receptors, PP2C phosphatases, and SnRK2 kinases, which ultimately activate transcription factors like ABI5.[11][12] There is evidence of antagonistic interaction between ABA and GA signaling. For instance, ABI5, a key transcription factor in ABA signaling, is known to interact with DELLA proteins, which are central negative regulators of GA signaling.[13] The inhibition of GA biosynthesis by this compound could potentially lead to an accumulation of DELLA proteins, thereby enhancing ABA sensitivity and its downstream effects.

Visualizing Hormonal Crosstalk

The following diagram illustrates the potential points of interaction between gibberellin, brassinosteroid, auxin, and abscisic acid signaling pathways, highlighting the central role of DELLA proteins.

Caption: Potential crosstalk between major plant hormone signaling pathways.

Experimental Protocols

A comprehensive understanding of this compound's effects requires robust experimental methodologies. Below are generalized protocols for key experiments relevant to studying plant hormone signaling.

Plant Growth Bioassays

Objective: To quantify the effect of this compound on plant growth parameters.

Methodology:

-

Plant Material and Growth Conditions: Grow rice (or other model plants like Arabidopsis thaliana) seedlings in a controlled environment (e.g., growth chamber with controlled light, temperature, and humidity) on a suitable growth medium (e.g., Murashige and Skoog medium).

-

This compound Treatment: Apply this compound at various concentrations to the growth medium or as a foliar spray. Include a control group with no this compound treatment.

-

Data Collection: After a defined growth period, measure parameters such as culm/hypocotyl length, root length, number of tillers/rosette leaves, fresh and dry weight.

-

Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA, t-test) to determine the significance of the observed differences between treatments.

Hormone Quantification

Objective: To measure the endogenous levels of plant hormones in response to this compound treatment.

Methodology:

-

Sample Collection and Preparation: Harvest plant tissues from control and this compound-treated plants and immediately freeze them in liquid nitrogen to halt metabolic processes.

-

Hormone Extraction: Extract hormones using a suitable solvent (e.g., 80% methanol) and purify the extracts using solid-phase extraction (SPE) or other chromatographic techniques.

-

Quantification by Mass Spectrometry: Analyze the purified extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) to accurately quantify the levels of different hormones (GAs, auxins, ABA, etc.).[14]

-

Data Analysis: Compare the hormone levels between control and treated plants to determine the effect of this compound.

Gene Expression Analysis

Objective: To investigate the effect of this compound on the expression of genes involved in hormone biosynthesis and signaling.

Methodology:

-

RNA Extraction: Extract total RNA from control and this compound-treated plant tissues using a commercial kit or a standard protocol (e.g., Trizol method).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

-

Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using gene-specific primers for key genes in the GA, BR, auxin, and ABA signaling pathways. Use a housekeeping gene (e.g., actin) for normalization.

-

Data Analysis: Calculate the relative gene expression levels using the ΔΔCt method to identify up- or down-regulation of genes in response to this compound.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for investigating the effects of this compound on plant hormone signaling.

Caption: A generalized workflow for studying this compound's effects.

Conclusion and Future Directions

This compound is a well-established inhibitor of gibberellin biosynthesis with significant applications in agriculture. While its primary mechanism of action is clear, the full extent of its influence on the broader plant hormone signaling network remains an area of active investigation. The observed phenotypic changes, coupled with the known crosstalk between hormone pathways, strongly suggest that this compound's effects extend beyond GA metabolism. Future research should focus on elucidating the specific molecular interactions between this compound-induced changes and the signaling components of brassinosteroids, auxins, and abscisic acid. Such studies, employing the detailed experimental protocols outlined in this guide, will be crucial for a more holistic understanding of this compound's mode of action and for the development of novel plant growth regulators with enhanced specificity and efficacy.

References

- 1. scialert.net [scialert.net]

- 2. scialert.net [scialert.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Effects of this compound 〔4'-chloro-2'-(α-hydroxybenzyl)-isonicotinanilide〕 on Growth, Lodging, and Yield Components of Rice [jstage.jst.go.jp]

- 6. Inhibition of Brassinosteroid Biosynthesis by Either a dwarf4 Mutation or a Brassinosteroid Biosynthesis Inhibitor Rescues Defects in Tropic Responses of Hypocotyls in the Arabidopsis Mutant nonphototropic hypocotyl 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in understanding brassinosteroid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transkingdom signaling based on bacterial cyclodipeptides with auxin activity in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical Manipulation of Abscisic Acid Signaling: A New Approach to Abiotic and Biotic Stress Management in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ABI5 interacts with abscisic acid signaling effectors in rice protoplasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Updates on the Role of ABSCISIC ACID INSENSITIVE 5 (ABI5) and ABSCISIC ACID-RESPONSIVE ELEMENT BINDING FACTORs (ABFs) in ABA Signaling in Different Developmental Stages in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Transcription Factor INDUCER OF CBF EXPRESSION1 Interacts with ABSCISIC ACID INSENSITIVE5 and DELLA Proteins to Fine-Tune Abscisic Acid Signaling during Seed Germination in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Plant Hormones. Methods and Protocols, 2nd edn - PMC [pmc.ncbi.nlm.nih.gov]

Chemical properties and structure of Inabenfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inabenfide is a synthetic chemical compound with recognized utility as both a plant growth regulator and a potential anti-inflammatory agent. Structurally classified as a diarylmethane, it possesses a chiral center, leading to distinct biological activities between its enantiomers.[1] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, its molecular structure, and known mechanisms of action. Detailed experimental protocols for its analysis are provided, alongside visualizations of its key biological pathways. This document is intended to serve as a core technical resource for professionals engaged in agricultural science and pharmaceutical development.

Chemical and Physical Properties

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-[4-chloro-2-[hydroxy(phenyl)methyl]phenyl]pyridine-4-carboxamide | [1] |

| Synonyms | Seritard, CGR-811, 4'-Chloro-2'-(alpha-hydroxybenzyl)isonicotinanilide | [1][2] |

| CAS Number | 82211-24-3 | [1][2] |

| Molecular Formula | C₁₉H₁₅ClN₂O₂ | [1][2] |

| Molecular Weight | 338.8 g/mol | [1] |

| Melting Point | 211 °C | [3] |

| Boiling Point | Data not available | |

| LogP (Octanol-Water) | 3.13 | [3] |

Table 2: Solubility of this compound

| Solvent | Solubility (at 20°C) | Source |

| Water (pH 7) | 1.0 mg/L | [3] |

| Acetone | 3600 mg/L | [3] |

| Ethanol | 2350 mg/L | [3] |

| Ethyl Acetate | 1430 mg/L | [3] |

| Xylene | 580 mg/L | [3] |

Chemical Structure

This compound's structure features a central N-phenylpyridine-4-carboxamide core. A key characteristic is the 4-chloro-2-(hydroxyphenylmethyl) substituent on the phenyl ring. This substituent contains a chiral carbon, resulting in (S)- and (R)-enantiomers. The (S)-form has been shown to be the more potent enantiomer for plant growth regulation.[4]

Key Structural Features:

-

Pyridine Ring: A nitrogen-containing aromatic ring.

-

Amide Linkage: Connects the pyridine and phenyl rings.

-

Chlorinated Phenyl Ring: A benzene ring substituted with a chlorine atom.

-

Hydroxyphenylmethyl Group: Contains the chiral center and a hydroxyl group.

Mechanism of Action and Biological Pathways

This compound exhibits distinct biological activities as a plant growth regulator and is reported to have anti-inflammatory properties.

Plant Growth Regulation: Inhibition of Gibberellin Biosynthesis

The primary mechanism of action of this compound in plants is the inhibition of gibberellin (GA) biosynthesis.[5] Gibberellins are plant hormones that regulate various developmental processes, including stem elongation. This compound specifically targets and blocks cytochrome P450-dependent monooxygenases.[5] These enzymes are responsible for the three-step oxidation of ent-kaurene to ent-kaurenoic acid, a crucial precursor in the GA pathway.[4] By inhibiting these steps, this compound effectively reduces the levels of active gibberellins, leading to a dwarfing effect on treated plants.

Metabolism in Mammalian Systems

Studies in rats have elucidated the metabolic fate of this compound. Following administration, the compound undergoes several biotransformations. The primary metabolites are hydroxylated forms of the parent compound. Other minor metabolites include a dihydrodiol, a methylated catechol, an N-oxide, an amine derivative, and a ketone formed by the oxidation of the carbinol group. The metabolic pathway is proposed to involve an epoxide-diol pathway and an NIH shift of the chlorine atom.

Anti-Inflammatory Activity

While this compound is cited as having anti-inflammatory properties, specific studies detailing its mechanism of action in this context, such as its effect on signaling pathways like NF-κB or MAPK, are not extensively available in the public domain. Further research is required to elucidate the molecular targets and pathways responsible for this reported activity.

Quantitative Biological and Toxicity Data

Quantitative data on the biological activity and toxicity of this compound are not widely published in readily accessible literature. The tables below are provided as a template for such data.

Table 3: Biological Activity of this compound (Data Not Available)

| Assay | Target | IC₅₀ / EC₅₀ | Units |

| Gibberellin Biosynthesis | Cytochrome P450 Monooxygenases | N/A | N/A |

| Anti-inflammatory (e.g., NO production) | e.g., iNOS | N/A | N/A |

Table 4: Acute Toxicity of this compound (Data Not Available)

| Species | Route | LD₅₀ | Units |

| Rat | Oral | N/A | mg/kg |

| Rat | Dermal | N/A | mg/kg |

Experimental Protocols

The following protocols are generalized methodologies for the analysis of this compound residues, based on established analytical techniques for pesticides.

Protocol: Determination of this compound by HPLC-MS/MS

This protocol describes the extraction and analysis of this compound from a solid matrix (e.g., food, soil).

1. Sample Preparation and Extraction: a. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Shake vigorously for 5 minutes using a mechanical shaker. d. Add buffering salts (e.g., QuEChERS packet) and shake for another 1 minute. e. Centrifuge at 5000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup: a. Transfer the supernatant into a 15 mL dSPE tube containing primary secondary amine (PSA) and C18 sorbents. b. Vortex for 1 minute to facilitate the removal of interfering matrix components. c. Centrifuge at 5000 rpm for 5 minutes.

3. HPLC-MS/MS Analysis: a. Collect the cleaned supernatant and filter it through a 0.22 µm filter into an autosampler vial. b. Inject the sample into an HPLC system coupled to a tandem mass spectrometer. c. HPLC Conditions (Typical):

- Column: C18 reverse-phase (e.g., 100 mm x 2.1 mm, 2.6 µm).

- Mobile Phase: Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

- Flow Rate: 0.3 mL/min. d. MS/MS Conditions (Typical):

- Ionization Mode: Electrospray Ionization, Positive (ESI+).

- Detection Mode: Multiple Reaction Monitoring (MRM).

- Monitor specific precursor-to-product ion transitions for this compound for quantification and confirmation.

4. Quantification: a. Prepare a matrix-matched calibration curve using a series of known concentrations of an this compound analytical standard. b. Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.

Protocol: Synthesis of this compound (General Scheme)

A detailed, step-by-step laboratory synthesis protocol for this compound is not widely available. However, based on its chemical structure and general synthetic methodologies for similar compounds, a plausible synthesis route involves the amidation of an aniline derivative with isonicotinic acid.

Reaction Scheme: 4-chloro-2-(hydroxyphenylmethyl)aniline + Isonicotinoyl chloride → N-[4-chloro-2-[hydroxy(phenyl)methyl]phenyl]pyridine-4-carboxamide (this compound)

General Procedure:

-

Preparation of the Amine: The starting material, 4-chloro-2-(hydroxyphenylmethyl)aniline, would first need to be synthesized or procured.

-

Amide Coupling: a. Dissolve the 4-chloro-2-(hydroxyphenylmethyl)aniline in a suitable aprotic solvent (e.g., dichloromethane, THF) with a non-nucleophilic base (e.g., triethylamine, pyridine). b. Cool the solution in an ice bath. c. Add a solution of isonicotinoyl chloride (or isonicotinic acid activated with a coupling agent like EDC) dropwise to the cooled amine solution with stirring. d. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Workup and Purification: a. Quench the reaction with water or a mild aqueous acid. b. Extract the product into an organic solvent. c. Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. d. Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Conclusion

This compound is a well-characterized molecule with a defined mechanism of action as a plant growth regulator through the inhibition of gibberellin biosynthesis. Its chemical properties and structure are established, and reliable analytical methods for its detection exist. While its metabolism in mammalian systems has been investigated, further research is needed to fully characterize its potential anti-inflammatory properties and to establish a comprehensive toxicological profile with quantitative metrics. This guide provides a foundational resource for researchers and developers working with this compound.

References

- 1. This compound | C19H15ClN2O2 | CID 92401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound (Ref: CGR-811 ) [sitem.herts.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Inabenfide (CAS Number 82211-24-3): A Technical Guide to its Core Functions and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inabenfide, with the Chemical Abstracts Service (CAS) number 82211-24-3, is a potent plant growth regulator. Its primary mechanism of action involves the inhibition of gibberellin biosynthesis, a critical pathway for plant development. This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, mechanism of action, biological effects, and relevant experimental protocols. Quantitative data is presented in structured tables for ease of comparison, and key pathways and workflows are visualized using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals involved in plant science and agrochemical development.

Chemical and Physical Properties

This compound, chemically known as 4'-Chloro-2'-(α-hydroxybenzyl)isonicotinanilide, is a small molecule with the molecular formula C₁₉H₁₅ClN₂O₂ and a molecular weight of 338.79 g/mol .[1][2][3][4] Its structure features a chiral center, leading to the existence of (S) and (R) enantiomers, which exhibit differential biological activity.

| Property | Value | Source |

| CAS Number | 82211-24-3 | [1][2][3][4] |

| Molecular Formula | C₁₉H₁₅ClN₂O₂ | [2][3] |

| Molecular Weight | 338.79 g/mol | [1][2][4] |

| Synonyms | Seritard, CGR-811 | [3] |

| logPoct/wat | 4.069 | [1] |

| Water Solubility (log10WS in mol/l) | -5.72 | [1] |

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

This compound functions as a plant growth retardant by specifically inhibiting the biosynthesis of gibberellins (GAs). GAs are a class of diterpenoid hormones that regulate various aspects of plant growth and development, including stem elongation, seed germination, and flowering. This compound targets the early stages of the GA biosynthesis pathway, specifically the oxidation of ent-kaurene to ent-kaurenoic acid.[5][6] This process is catalyzed by the enzyme ent-kaurene oxidase (KO), a cytochrome P450 monooxygenase.[6] this compound inhibits the three successive oxidation steps that convert ent-kaurene to ent-kaurenoic acid, via the intermediates ent-kaurenol and ent-kaurenal.[5]

Caption: this compound inhibits the oxidation of ent-kaurene, ent-kaurenol, and ent-kaurenal.

Enantioselectivity

This compound possesses a chiral center, and its enantiomers exhibit different levels of biological activity. The (S)-enantiomer is the more active form, demonstrating approximately twice the potency of the racemic mixture in reducing culm length in rice.[5] The (R)-enantiomer shows significantly less activity.[5] This enantioselectivity highlights the specific stereochemical requirements for binding to and inhibiting the target enzyme, ent-kaurene oxidase.

Biological Effects on Plants

The inhibition of gibberellin biosynthesis by this compound leads to a range of observable effects on plant growth and development, most notably a reduction in stem elongation. This has practical applications in agriculture for preventing lodging (the bending over of stems) in cereal crops like rice.

Quantitative Effects on Rice (Oryza sativa)

Studies on rice have demonstrated the following quantitative effects of this compound application:

| Parameter | Control | This compound-Treated | % Change | Source |

| Number of Panicles (per m²) | Data not available | Data not available | +24.5% | [7] |

| Number of Grains per Panicle | Data not available | Data not available | Decreased | [7] |

Note: While the study reported a 24.5% increase in the number of panicles, the absolute values for control and treated plants were not provided in a tabular format.

Experimental Protocols

In Vitro Assay for ent-Kaurene Oxidase Inhibition

This protocol is adapted from general enzyme inhibition assay procedures and methods for assaying ent-kaurene oxidase activity.

Objective: To determine the inhibitory effect of this compound on the enzymatic conversion of ent-kaurene to ent-kaurenoic acid.

Materials:

-

Microsomal fraction containing ent-kaurene oxidase (prepared from a suitable plant source, e.g., pumpkin endosperm, or expressed in a heterologous system like yeast)

-

ent-Kaurene (substrate)

-

NADPH

-

This compound (racemate and individual enantiomers)

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4, containing sucrose and EDTA)

-

Quenching solution (e.g., a mixture of organic solvents like hexane and ethyl acetate)

-

Analytical standards for ent-kaurene, ent-kaurenol, ent-kaurenal, and ent-kaurenoic acid

-

GC-MS or LC-MS/MS system for product analysis

Procedure:

-

Enzyme Preparation: Prepare a microsomal fraction containing ent-kaurene oxidase from a suitable plant tissue or a heterologous expression system.

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, NADPH, and the microsomal enzyme preparation.

-

Inhibitor Addition: Add varying concentrations of this compound (or its enantiomers) dissolved in a suitable solvent (e.g., DMSO) to the reaction mixture. Include a control with solvent only.

-

Pre-incubation: Incubate the enzyme-inhibitor mixture for a short period (e.g., 5-10 minutes) at the optimal temperature for the enzyme (e.g., 30°C).

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate, ent-kaurene.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at the optimal temperature with shaking.

-

Reaction Termination: Stop the reaction by adding the quenching solution.

-

Extraction: Extract the products from the reaction mixture using an organic solvent.

-

Analysis: Analyze the extracted products by GC-MS or LC-MS/MS to quantify the amounts of ent-kaurenol, ent-kaurenal, and ent-kaurenoic acid formed.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Caption: A generalized workflow for determining the inhibitory activity of this compound.

Analysis of this compound Residues in Plant Tissues by QuEChERS and LC-MS/MS

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis.

Objective: To extract and quantify this compound residues from a plant matrix (e.g., rice shoots).

Materials:

-

Homogenized plant tissue sample

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate)

-

Dispersive solid-phase extraction (dSPE) sorbents (e.g., primary secondary amine (PSA), C18)

-

Centrifuge and centrifuge tubes (50 mL and 2 mL)

-

Vortex mixer

-

LC-MS/MS system

Procedure:

-

Sample Preparation: Weigh 10 g of homogenized plant tissue into a 50 mL centrifuge tube.

-

Extraction: a. Add 10 mL of water and vortex to hydrate the sample. b. Add 10 mL of acetonitrile. c. Add the QuEChERS extraction salts. d. Immediately cap and shake vigorously for 1 minute. e. Centrifuge at ≥3000 rpm for 5 minutes.

-

Dispersive SPE Cleanup: a. Transfer an aliquot of the acetonitrile supernatant (upper layer) to a 2 mL dSPE tube containing the appropriate sorbents (e.g., PSA and C18). b. Vortex for 30 seconds. c. Centrifuge at ≥3000 rpm for 5 minutes.

-

Analysis: a. Transfer the cleaned extract into an autosampler vial. b. Analyze by LC-MS/MS using a suitable column and mobile phase gradient. c. Monitor the specific precursor and product ion transitions for this compound for quantification.

Caption: A streamlined workflow for the extraction and analysis of this compound from plant tissues.

Structure-Activity Relationship (SAR)

The differential activity between the (S) and (R) enantiomers of this compound provides a key insight into its structure-activity relationship. The higher potency of the (S)-enantiomer suggests that the three-dimensional arrangement of the substituents around the chiral carbon is crucial for optimal interaction with the active site of ent-kaurene oxidase. Further SAR studies could involve modification of the chloro- and isonicotinanilide moieties to explore their contributions to binding affinity and inhibitory activity.

Conclusion

This compound is a well-characterized plant growth regulator with a specific mode of action involving the inhibition of gibberellin biosynthesis. Its effectiveness, particularly of the (S)-enantiomer, in reducing stem elongation makes it a valuable tool in agriculture. The experimental protocols and data presented in this guide provide a foundation for further research into its detailed enzymatic interactions, biological effects, and for the development of analytical methods for its detection. The provided visualizations of its mechanism of action and analytical workflow offer a clear conceptual framework for understanding the core principles of this compound's function and analysis.

References

- 1. unitedchem.com [unitedchem.com]

- 2. GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GraphViz Examples and Tutorial [graphs.grevian.org]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. superchemistryclasses.com [superchemistryclasses.com]

- 6. researchgate.net [researchgate.net]

- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

Physiological Effects of Inabenfide on Monocots: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inabenfide is a plant growth regulator that has demonstrated significant physiological effects in monocotyledonous plants, particularly in rice (Oryza sativa). Its primary mode of action is the inhibition of gibberellin (GA) biosynthesis, a critical pathway for plant growth and development. By specifically targeting the oxidation of ent-kaurene to ent-kaurenoic acid, this compound effectively reduces internode elongation, leading to a more compact plant architecture. This reduction in plant height is a key factor in preventing lodging, a major cause of yield loss in cereal crops. Furthermore, treatment with this compound has been shown to influence other agronomic traits, including an increase in tiller and panicle number, and an improvement in grain ripening and weight. This technical guide provides an in-depth overview of the physiological effects of this compound on monocots, with a focus on quantitative data from field studies, detailed experimental protocols, and a visual representation of the underlying biochemical pathways and experimental workflows.

Core Physiological Effects and Quantitative Data

This compound's primary physiological effect on monocots is the reduction of plant height, which is a direct consequence of its inhibitory action on gibberellin biosynthesis. This effect is particularly evident in the lower internodes of the culm. Field experiments have provided quantitative data on the impact of this compound on various agronomic traits in rice.

| Parameter | Effect of this compound Treatment | Quantitative Data | Reference |

| Culm Length | Reduction | 4-14% decrease compared to control with an application rate of 0.20-0.24 g a.i. m⁻² | [1] |

| Plant Height | Reduction | Shorter than control plants throughout the growth period. | [2] |

| Lodging | Prevention | Prevents breaking-type lodging. | [1] |

| Tiller Number | Increase | Significantly increased after the maximum tiller number stage. | [2] |

| Panicle Number | Increase | 24.5% increase compared to control. | [2] |

| Grains per Panicle | Decrease | Reduced number of grains per panicle. | [2] |

| Total Grain Number | No significant effect | The decrease in grains per panicle is compensated by the increased number of panicles. | [2] |

| Percentage of Ripened Grains | Increase | Greater than control. | [1] |

| 1000-Grain Weight | Increase | Greater than control. | [1] |

| Dry Matter Production | Temporary Reduction | Dry weight of whole shoot and leaf sheath plus culm was less at the maximum tiller number stage, but no difference was observed at harvest. | [2] |

| Light Penetration in Canopy | Increase | Higher relative light intensity and lower light extinction coefficient in the canopy of treated plants. | [1] |

| Starch Content | Increase | Significantly higher in leaf-sheaths and culms from heading to maturity. | [1] |

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

This compound belongs to a class of plant growth retardants that act as inhibitors of gibberellin biosynthesis. The gibberellin biosynthetic pathway is a complex process that occurs in multiple cellular compartments, including plastids, the endoplasmic reticulum, and the cytoplasm. This compound specifically targets the early stages of this pathway that take place in the endoplasmic reticulum.

It functions as a cytochrome P450-dependent monooxygenase inhibitor, blocking the three-step oxidation of ent-kaurene to ent-kaurenoic acid. This inhibition prevents the formation of downstream gibberellins, including the biologically active forms that are responsible for promoting cell elongation and, consequently, stem growth.

Experimental Protocols

Field Trial for Assessing Physiological Effects on Rice

This protocol is a synthesized methodology based on field experiments conducted to evaluate the effects of this compound on rice.

-

Experimental Design: A randomized complete block design is typically employed with multiple replications.

-

Plant Material and Growth Conditions:

-

Cultivar: A commercially relevant rice cultivar, such as 'Hitomebore' (Oryza sativa L.), is used.

-

Soil: The experiment is conducted on a suitable soil type, for example, a non-allophane volcanic ash soil (Andisol).

-

Seedling Preparation: Seedlings are raised in nursery boxes and transplanted at a specific growth stage (e.g., 4.0-4.5 plant age).

-

Planting Density: A standard planting density is maintained, such as 22.2 hills m⁻² (30x15 cm spacing) with a set number of seedlings per hill (e.g., 4 plants per hill).

-

-

This compound Application:

-

Formulation: this compound is applied at a specified rate, for instance, 0.20-0.24 g active ingredient (a.i.) m⁻².

-

Timing: The application timing is critical and should be aligned with the specific objectives of the study, often during the tillering stage.

-

-

Data Collection:

-

Plant Height and Culm Length: Measured at regular intervals throughout the growing season and at harvest. Culm length is measured from the soil surface to the base of the panicle.

-

Internode Length: The lengths of individual internodes on the main culm are measured at maturity.

-

Tiller and Panicle Number: The number of tillers per hill is counted at key growth stages, and the number of panicles per hill is determined at harvest.

-

Yield Components: At maturity, a representative sample of plants is harvested to determine the number of grains per panicle, the percentage of ripened grains, and the 1000-grain weight.

-

Lodging Resistance: Lodging is assessed visually or using mechanical methods to determine the breaking strength of the culm.

-

Dry Matter Accumulation: Plants are harvested at different growth stages, separated into different organs (leaf blade, leaf sheath, culm, panicle), dried in an oven at a specified temperature (e.g., 80°C) to a constant weight, and the dry weight of each component is recorded.

-

-

Statistical Analysis: Data are analyzed using appropriate statistical methods, such as analysis of variance (ANOVA), to determine the significance of the effects of this compound treatment.

Cell-Free Gibberellin Biosynthesis Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory effect of this compound on the enzymatic conversion of ent-kaurene in a cell-free system.

-

Preparation of Cell-Free Extract (Microsomal Fraction):

-

Source Material: Immature seeds or rapidly growing vegetative tissues of a suitable monocot (or a model plant like pumpkin) are used as the source of enzymes.

-

Homogenization: The tissue is homogenized in a chilled extraction buffer containing buffering agents (e.g., phosphate or Tris-HCl), osmoticum (e.g., sucrose), and protective agents (e.g., dithiothreitol, ascorbate, and polyvinylpyrrolidone) to maintain enzyme activity.

-

Centrifugation: The homogenate is subjected to differential centrifugation. A low-speed centrifugation step removes cell debris, followed by a high-speed centrifugation (e.g., 100,000 x g) to pellet the microsomal fraction, which contains the cytochrome P450-dependent monooxygenases.

-

Resuspension: The microsomal pellet is resuspended in a suitable buffer.

-

-

Enzyme Assay:

-

Reaction Mixture: The assay mixture contains the resuspended microsomal fraction, a source of reducing equivalents (NADPH), and the substrate (ent-kaurene).

-

Inhibitor Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also run.

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific duration.

-

-

Product Extraction and Analysis:

-

Reaction Termination and Extraction: The reaction is stopped, and the products (e.g., ent-kaurenol, ent-kaurenal, and ent-kaurenoic acid) are extracted with an organic solvent (e.g., ethyl acetate).

-

Analysis: The extracted products are analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify and quantify the metabolites.

-

-

Data Interpretation: The inhibitory effect of this compound is determined by comparing the amount of product formed in the presence of the inhibitor to the control. The concentration of this compound that causes 50% inhibition (IC₅₀) can be calculated.

Visualizing Workflows and Relationships

Experimental Workflow for this compound Field Trials

Logical Relationships of this compound's Physiological Effects

Conclusion

This compound is a potent plant growth regulator in monocots, with its primary physiological effects stemming from the inhibition of gibberellin biosynthesis. The resulting reduction in plant height is a significant agronomic benefit, primarily through the prevention of lodging in rice. While it can lead to a decrease in the number of grains per panicle, this is often compensated for by an increase in the number of panicles, leading to stable or even increased yields. The improved canopy structure also enhances light penetration, which may contribute to better grain filling and overall plant health. The detailed understanding of its mode of action and physiological effects, as outlined in this guide, provides a solid foundation for its application in agricultural systems and for further research into the development of novel plant growth regulators.

References

Inabenfide's Mode of Action on Cytochrome P450: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Inabenfide and Cytochrome P450

This compound, chemically known as 4'-chloro-2'-(α-hydroxybenzyl)isonicotinanilide, is recognized for its growth-retardant properties in plants. Its mechanism is not based on general cytotoxicity but on the specific inhibition of a key enzymatic step in a vital hormonal pathway.

Cytochrome P450 enzymes (CYPs) are a superfamily of heme-containing monooxygenases that play critical roles in the metabolism of a wide array of endogenous and exogenous compounds in both plants and animals. In plants, they are integral to the biosynthesis of various primary and secondary metabolites, including hormones, pigments, and defense compounds.

Mode of Action: Inhibition of ent-Kaurene Oxidase

The primary mode of action of this compound is the inhibition of ent-kaurene oxidase (KO) , a cytochrome P450 monooxygenase. This enzyme is a critical component of the gibberellin (GA) biosynthesis pathway .[1]

ent-Kaurene oxidase catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid.[1] This conversion is a pivotal control point in the production of all downstream gibberellins. By inhibiting this enzyme, this compound effectively blocks the entire GA biosynthesis pathway, leading to a deficiency in active gibberellins and resulting in the observed plant growth retardation.

This compound exists as two enantiomers, (S)- and (R)-forms. Research has indicated that the (S)-form is the more active inhibitor of ent-kaurene oxidation.[1]

Gibberellin Biosynthesis Pathway

The biosynthesis of gibberellins is a complex pathway that occurs in multiple cellular compartments. The initial steps, leading to the formation of ent-kaurene, take place in plastids. The subsequent oxidations, mediated by cytochrome P450 enzymes including ent-kaurene oxidase, occur at the endoplasmic reticulum. The final steps to produce active GAs are catalyzed by soluble dioxygenases in the cytoplasm.

Below is a diagram illustrating the early stages of the gibberellin biosynthesis pathway, highlighting the point of inhibition by this compound.

Figure 1: Early stages of the gibberellin biosynthesis pathway highlighting the three-step oxidation of ent-kaurene to ent-kaurenoic acid catalyzed by the cytochrome P450 enzyme ent-kaurene oxidase (KO), and the inhibitory action of this compound on this process.

Quantitative Data on this compound Inhibition

Despite a thorough review of the scientific literature, specific quantitative data for the inhibition of ent-kaurene oxidase by this compound, such as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values, are not publicly available. Such data would be crucial for a precise understanding of the inhibitory potency and for comparative studies. The available research focuses on the qualitative confirmation of the inhibitory action at specific concentrations in cell-free systems.[1]

Table 1: Summary of Quantitative Inhibition Data for this compound

| Target Enzyme | Inhibitor | IC₅₀ | Kᵢ | Source |

| ent-Kaurene Oxidase | This compound | Not Reported | Not Reported | - |

| ent-Kaurene Oxidase | (S)-Inabenfide | Not Reported | Not Reported | - |

| ent-Kaurene Oxidase | (R)-Inabenfide | Not Reported | Not Reported | - |

Experimental Protocols

The following sections provide detailed, albeit generalized, methodologies for key experiments relevant to studying the effect of this compound on cytochrome P450. These protocols are based on established methods for assaying plant cytochrome P450s and gibberellin biosynthesis.

Preparation of a Cell-Free System for Gibberellin Biosynthesis Assay

This protocol describes the preparation of a microsomal fraction from a suitable plant tissue, which will contain the membrane-bound ent-kaurene oxidase. Immature seeds of species like pumpkin (Cucurbita maxima) or wild cucumber (Marah macrocarpus) are often used as they are rich in GA biosynthetic enzymes.[1]

Materials:

-

Immature seeds (e.g., Cucurbita maxima)

-

Extraction buffer: 0.1 M Tris-HCl (pH 7.5), 0.25 M sucrose, 10 mM EDTA, 10 mM β-mercaptoethanol, 1 mM PMSF

-

Polyvinylpolypyrrolidone (PVPP)

-

Cheesecloth and Miracloth

-

Ultracentrifuge

Procedure:

-

Homogenize fresh, immature seeds with 2 volumes of ice-cold extraction buffer and a small amount of PVPP in a pre-chilled blender.

-

Filter the homogenate through four layers of cheesecloth and then through two layers of Miracloth.

-

Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet chloroplasts and mitochondria.

-

Carefully collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.

-

Discard the supernatant and gently resuspend the microsomal pellet in a minimal volume of a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 20% glycerol for stability).

-

Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay). The preparation can be used immediately or stored in aliquots at -80°C.

In Vitro ent-Kaurene Oxidase Inhibition Assay

This assay measures the activity of ent-kaurene oxidase by quantifying the conversion of a radiolabeled substrate, ent-kaurene, to its oxidized products in the presence and absence of this compound.

Materials:

-

Microsomal preparation containing ent-kaurene oxidase

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT

-

NADPH generating system (e.g., 1 mM NADP⁺, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase)

-

Radiolabeled substrate: [³H]-ent-kaurene or [¹⁴C]-ent-kaurene

-

This compound (and its enantiomers, if available) dissolved in a suitable solvent (e.g., DMSO)

-

Ethyl acetate for extraction

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Scintillation counter and scintillation fluid

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, the NADPH generating system, and the microsomal preparation (typically 50-100 µg of protein).

-

Inhibitor Addition: Add various concentrations of this compound (or solvent control) to the reaction tubes. Pre-incubate for a short period (e.g., 10 minutes) at the reaction temperature (e.g., 30°C) to allow for inhibitor binding.

-

Substrate Addition: Initiate the reaction by adding the radiolabeled ent-kaurene.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

Reaction Termination and Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex thoroughly to extract the substrate and products. Centrifuge to separate the phases and collect the upper organic layer. Repeat the extraction twice more.

-

Analysis: Pool the organic extracts and evaporate to dryness under a stream of nitrogen. Resuspend the residue in a small volume of ethyl acetate and spot onto a TLC plate. Develop the TLC plate using an appropriate solvent system to separate ent-kaurene, ent-kaurenol, ent-kaurenal, and ent-kaurenoic acid.

-

Quantification: Visualize the radioactive spots using a TLC scanner or by scraping the corresponding silica gel sections into scintillation vials, adding scintillation fluid, and counting in a scintillation counter.

-

Data Analysis: Calculate the percentage of conversion of ent-kaurene to its oxidized products in the presence and absence of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

Figure 2: A generalized experimental workflow for the preparation of a cell-free system and the subsequent in vitro inhibition assay to determine the effect of this compound on ent-kaurene oxidase activity.

Conclusion

This compound acts as a plant growth regulator by specifically inhibiting the cytochrome P450 enzyme ent-kaurene oxidase. This inhibition disrupts the gibberellin biosynthesis pathway, leading to reduced levels of active gibberellins and consequently, growth retardation. While the qualitative mode of action is clearly established, the lack of publicly available quantitative inhibition data (IC₅₀, Kᵢ) for this compound presents a gap in the complete understanding of its potency. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the inhibitory effects of this compound and similar compounds on plant cytochrome P450 enzymes. Further research is warranted to determine the precise kinetic parameters of this compound's interaction with ent-kaurene oxidase, which would be invaluable for structure-activity relationship studies and the development of more specific and effective plant growth regulators.

References

The Discovery and Development of Inabenfide: A Technical Overview

Introduction: Inabenfide is a plant growth regulator (PGR) developed by Chugai Pharmaceutical Co., Ltd., primarily utilized in agriculture to control plant height and prevent lodging, particularly in rice cultivation. As a member of the N-containing heterocyclic group of growth retardants, its mode of action is the targeted inhibition of gibberellin (GA) biosynthesis. This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental validation of this compound, tailored for researchers and professionals in plant science and agrochemical development.

Discovery and Rationale

The development of this compound emerged from research programs focused on identifying synthetic compounds that could modulate plant architecture for agricultural benefit. Excessive stem elongation, or bolting, is a significant cause of crop lodging, where the stalk breaks or bends, leading to substantial yield losses. The plant hormones responsible for stem elongation are primarily gibberellins. Consequently, a key strategy in developing PGRs has been the identification of compounds that can specifically inhibit the GA biosynthetic pathway. This compound, chemically known as 4'-chloro-2'-(α-hydroxybenzyl)isonicotinanilide, was identified as a potent inhibitor of this pathway.

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

This compound exerts its growth-retardant effects by specifically inhibiting the early stages of gibberellin biosynthesis. The pathway from geranylgeranyl pyrophosphate (GGPP) to bioactive GAs involves numerous enzymatic steps. This compound targets the cytochrome P450-dependent monooxygenase, ent-kaurene oxidase (KO).[1] This enzyme is responsible for the three sequential oxidation steps that convert ent-kaurene to ent-kaurenoic acid, passing through the intermediates ent-kaurenol and ent-kaurenal.[1] By blocking these critical steps, this compound effectively halts the production of all downstream gibberellins, leading to a reduction in cell elongation and overall shoot growth.

Structure-Activity Relationship

This compound possesses a chiral center at the α-hydroxybenzyl carbon. Studies have demonstrated a clear stereospecificity in its biological activity. The (S)-enantiomer is the most potent inhibitor of gibberellin biosynthesis and, consequently, the most active form in retarding plant growth. The racemic mixture, which is the standard technical form of this compound, exhibits approximately half the activity of the pure (S)-form, while the (R)-enantiomer shows very little growth-retardant effect.[1] This highlights the specific conformational requirements for binding to the active site of the target enzyme, ent-kaurene oxidase.

Proposed Chemical Synthesis

While the precise industrial synthesis route for this compound is proprietary to Chugai Pharmaceutical, a plausible synthetic pathway can be proposed based on established organic chemistry principles. A likely approach involves the condensation of isonicotinic acid with a substituted aniline precursor, followed by the reduction of a ketone to form the chiral alcohol.

Experimental Validation and Protocols

The mechanism of this compound was elucidated using cell-free enzyme systems derived from immature plant seeds, which are rich in the enzymes required for gibberellin biosynthesis.

Key Experiment: Cell-Free ent-Kaurene Oxidase Inhibition Assay

This assay is designed to measure the conversion of a radiolabeled substrate, [14C]ent-kaurene, into its oxidized products in the presence and absence of the inhibitor.

Experimental Protocol:

-

Preparation of Microsomal Fraction:

-

Immature seeds (e.g., from Cucurbita maxima) are homogenized in a chilled extraction buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 5 mM DTT, and 1 M sucrose).

-

The homogenate is filtered through cheesecloth and centrifuged at low speed (e.g., 10,000 x g) to remove cell debris.

-

The resulting supernatant is then subjected to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction, which contains the membrane-bound ent-kaurene oxidase.

-

The microsomal pellet is resuspended in a small volume of assay buffer.

-

-

Enzyme Assay:

-

The reaction mixture is prepared in a final volume of 0.5 mL containing assay buffer, the resuspended microsomal fraction (enzyme source), and a cofactor (NADPH).

-

This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the treatment vials at various concentrations. A solvent-only control is also prepared.

-

The reaction is initiated by the addition of the substrate, [14C]ent-kaurene.

-

The mixture is incubated for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 30°C).

-

-

Product Extraction and Analysis:

-

The reaction is stopped by adding a solvent like acetone or ethyl acetate.

-

The products are extracted from the aqueous phase.

-

The extracted metabolites (ent-kaurenol, ent-kaurenal, ent-kaurenoic acid) are separated using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

The separated, radiolabeled products are quantified using a radioactivity detector (e.g., liquid scintillation counter or radio-TLC scanner).

-

Inhibition is calculated by comparing the amount of product formed in the this compound-treated samples to the solvent control.

-

References